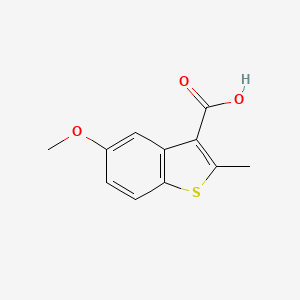
5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid: is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in pharmaceutical and chemical research. The presence of a methoxy group and a carboxylic acid group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sulfur-containing reagents to form the thiophene ring. For example, the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur, can be adapted to synthesize benzothiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group in 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 5-methoxy-2-methyl-1-benzothiophene-3-carboxaldehyde.
Reduction: Formation of 5-methoxy-2-methyl-1-benzothiophene-3-methanol.
Substitution: Formation of halogenated derivatives such as 5-methoxy-2-methyl-1-benzothiophene-3-chloride.
Scientific Research Applications
Chemistry: 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiophene derivatives have shown promise in inhibiting certain enzymes and receptors, making them candidates for drug development .
Medicine: The compound’s structure is similar to that of known pharmaceuticals, suggesting potential therapeutic applications. Research is ongoing to explore its efficacy in treating diseases such as cancer, inflammation, and infections .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials. Its properties make it suitable for use in electronic devices and sensors .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy group and carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
- 5-Methoxy-1-benzothiophene-2-carboxylic acid
- 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid
- 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid
Comparison: Compared to these similar compounds, 5-Methoxy-2-methyl-1-benzothiophene-3-carboxylic acid has a unique substitution pattern that can influence its reactivity and biological activity. The presence of a methyl group at the 2-position and a carboxylic acid group at the 3-position distinguishes it from other benzothiophene derivatives, potentially leading to different pharmacological and chemical properties .
Properties
CAS No. |
1697389-70-0 |
|---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H10O3S/c1-6-10(11(12)13)8-5-7(14-2)3-4-9(8)15-6/h3-5H,1-2H3,(H,12,13) |
InChI Key |
LRUWJAUTLKUQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=CC(=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
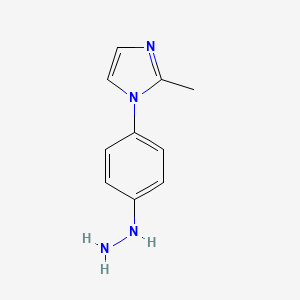
![4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890649.png)
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)
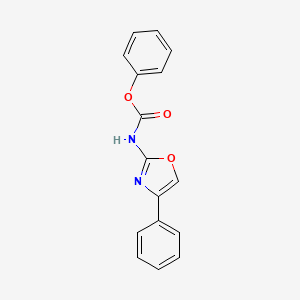
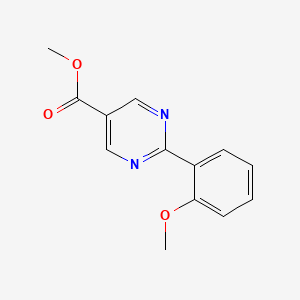


![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)
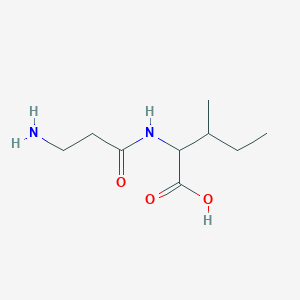
![Imidazo[1,2-a]quinoxaline-8-carbaldehyde](/img/structure/B13890699.png)

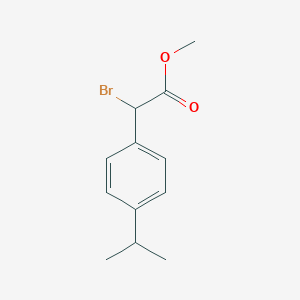
![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)
